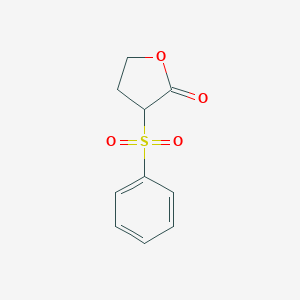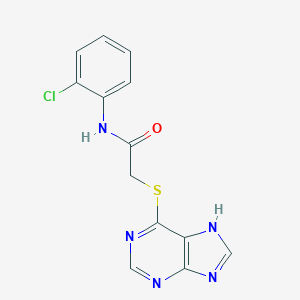![molecular formula C16H19BrN4O2 B277304 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
The mechanism of action of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins by inhibiting the activity of COX-2. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by activating the AMPK pathway.
实验室实验的优点和局限性
One of the advantages of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is its potential pharmacological properties, which make it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities, which could be useful in the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.
未来方向
There are several future directions for the research on 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interaction with COX-2, caspases, and the AMPK pathway. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been reported using different methods. One of the methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide with 3-(4-morpholinylmethyl)aniline in the presence of a reducing agent such as iron powder. The product obtained is then treated with hydrobromic acid to yield the final product. Another method involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(4-morpholinylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.
科学研究应用
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential pharmacological properties such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice.
属性
产品名称 |
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C16H19BrN4O2 |
分子量 |
379.25 g/mol |
IUPAC 名称 |
4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
InChI 键 |
SIVDQBZOPMFJGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)




![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)



![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
